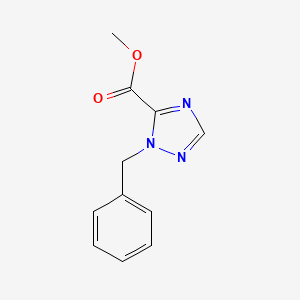

methyl1-benzyl-1H-1,2,4-triazole-5-carboxylate

Description

Methyl 1-benzyl-1H-1,2,4-triazole-5-carboxylate (CAS: 4928-88-5) is a triazole derivative featuring a benzyl group at the N1 position and a methyl ester at the C5 position of the 1,2,4-triazole ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. Its structure combines the electron-withdrawing ester group with the aromatic benzyl substituent, influencing its reactivity and physicochemical properties. The compound is synthesized via alkylation of methyl 1H-1,2,4-triazole-5-carboxylate with benzyl halides under basic conditions .

Properties

Molecular Formula |

C11H11N3O2 |

|---|---|

Molecular Weight |

217.22 g/mol |

IUPAC Name |

methyl 2-benzyl-1,2,4-triazole-3-carboxylate |

InChI |

InChI=1S/C11H11N3O2/c1-16-11(15)10-12-8-13-14(10)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |

InChI Key |

DWXPLHJOSRKBEY-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NC=NN1CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Stepwise Preparation Method (Based on Patent CN113651762A)

A detailed, multi-step synthesis method for related methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate derivatives provides a useful foundation for preparing methyl 1-benzyl-1H-1,2,4-triazole-5-carboxylate. The process involves:

| Step | Reaction Description | Reagents and Conditions | Product | Yield / Purity |

|---|---|---|---|---|

| 1 | Alkylation of 1,2,4-triazole | 1,2,4-triazole, potassium hydroxide, ethanol, chloromethane, reflux | 1-methyl-1,2,4-triazole | Not specified |

| 2 | Lithiation and halogenation or silylation | 1-methyl-1,2,4-triazole, THF, TMEDA, n-butyllithium, dibromomethane or LDA, trimethylchlorosilane, cooling | 5-bromo- or 5-trimethylsilyl-1-methyl-1H-1,2,4-triazole | Not specified |

| 3 | Carboxylation | 5-bromo/trimethylsilyl-1-methyl-1H-1,2,4-triazole, THF, LDA, CO2, cooling | 5-bromo/trimethylsilyl-1-methyl-1H-1,2,4-triazole-3-carboxylic acid | 72.5% yield, 99.2% HPLC purity (example) |

| 4 | Esterification | 5-bromo/trimethylsilyl-1-methyl-1H-1,2,4-triazole-3-carboxylic acid, methanol, thionyl chloride, dropwise addition | 5-bromo/(trimethylsilyl)-1-methyl-1H-1,2,4-triazole-3-carboxylic acid methyl ester | Not specified |

| 5 | Debromination / desilylation and reduction | 5-bromo ester, Pd/C, DBU, methanol, hydrogenation or zinc powder with acetic acid or tetrabutylammonium fluoride in 2-methyltetrahydrofuran | 1-methyl-1H-1,2,4-triazole-3-methyl formate | Not specified |

Note: While this patent details the preparation of 1-methyl derivatives, analogous procedures can be adapted for 1-benzyl substitution by replacing chloromethane with benzyl chloride in the alkylation step.

Regioselective Synthesis of Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate Derivatives

Though focusing on 1,2,3-triazole analogs, the following method offers insights into regioselective preparation of methyl 1-benzyl-1H-triazole carboxylates, which can be adapted for 1,2,4-triazole systems.

| Step | Reaction Description | Reagents and Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | Synthesis of dimethyl 1-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate | Literature method (not detailed) | Dimethyl 1-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate | 98% |

| 2 | Regioselective reduction to methyl 1-benzyl-5-formyl-1H-1,2,3-triazole-4-carboxylate | Anhydrous THF, -10 to -5 °C, reducing agent (1.8 equiv.) | Methyl 1-benzyl-5-formyl-1H-1,2,3-triazole-4-carboxylate | 70% |

| 3 | Reaction with substituted anilines and reduction | MeOH, room temperature overnight, NaBH4 reduction in ice bath | Methyl 1-benzyl-5-(phenylamino)methyl-1H-1,2,3-triazole-4-carboxylate derivatives (5a-g) | Up to 75% |

This one-step condensation and reduction method yields amino-substituted methyl 1-benzyl-triazole carboxylates, characterized by FT-IR, 1H NMR, and 13C NMR spectroscopy.

Comparative Data Table of Key Preparation Parameters

| Parameter | Alkylation (Step 1) | Lithiation/Carboxylation (Step 2-3) | Esterification (Step 4) | Final Reduction (Step 5) |

|---|---|---|---|---|

| Solvent | Ethanol | Tetrahydrofuran (THF) | Methanol | Methanol or 2-methyltetrahydrofuran |

| Temperature | Reflux | -78 °C to room temp | Room temp | Room temp or hydrogenation conditions |

| Reagents | Potassium hydroxide, chloromethane | n-Butyllithium or LDA, CO2 | Thionyl chloride | Pd/C + H2 or Zn powder + acetic acid |

| Reaction Time | Several hours | 2 hours + warming | Not specified | Several hours |

| Yield | Not specified | 72.5% (carboxylic acid step) | Not specified | Not specified |

| Purity | Not specified | 99.2% (HPLC) | Not specified | Not specified |

Analytical Characterization

NMR Spectroscopy : 1H and 13C NMR data confirm the substitution pattern and integrity of the triazole ring and ester group. Chemical shifts and coupling constants are consistent with literature values for methyl 1-benzyl-1H-1,2,4-triazole-5-carboxylate derivatives.

IR Spectroscopy : Characteristic ester carbonyl absorption near 1710-1725 cm⁻¹ and aromatic C-H stretching confirm functional groups.

Chromatography : Purity assessed by HPLC (up to 99.2%) ensures high-quality product suitable for further applications.

Summary and Recommendations

The preparation of methyl 1-benzyl-1H-1,2,4-triazole-5-carboxylate involves:

Initial alkylation of 1,2,4-triazole with benzyl halides under basic conditions.

Directed lithiation at the 5-position followed by carboxylation with CO2 to introduce the carboxylic acid group.

Esterification using methanol and thionyl chloride to form the methyl ester.

Optional further functionalization or reduction steps depending on target derivatives.

Adaptation of regioselective reduction methods from 1,2,3-triazole analogs provides efficient routes to related derivatives with high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-benzyl-1H-1,2,4-triazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of substituted triazole derivatives.

Scientific Research Applications

Pharmaceutical Development

Methyl 1-benzyl-1H-1,2,4-triazole-5-carboxylate is used in pharmaceutical development because of its biological activity. Triazole derivatives have demonstrated a range of biological activities. The combination of functional groups in methyl 1-benzyl-1H-1,2,4-triazole-5-carboxylate enhances its biological activity and maintains favorable synthetic accessibility.

Antibacterial Agents

1,2,4-triazole derivatives exhibit antibacterial properties . Research indicates that compounds containing the 1,2,4-triazole ring are characterized by multidirectional biological activity . These compounds are tested for their in vitro growth inhibitory activity against Gram-positive and Gram-negative bacterial strains . It is also recommended to test potential antibacterial substances on drug-resistant strains .

Related Triazole Derivatives and Their Applications

Mechanism of Action

The mechanism of action of methyl 1-benzyl-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, the nitrogen atoms in the triazole ring can bind to metal ions in enzymes, inhibiting their activity . This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. Additionally, the compound can modulate signaling pathways involved in inflammation and apoptosis .

Comparison with Similar Compounds

Key Observations :

- Steric and Electronic Effects : The benzyl group in the target compound increases steric bulk compared to methyl or isopropyl analogs, reducing nucleophilic attack at N1. The ester group at C5 enhances electrophilicity, facilitating hydrolysis or nucleophilic substitution .

- Solubility : The methyl ester derivative exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO), whereas the sodium carboxylate analog is highly water-soluble .

Physicochemical and Thermal Properties

| Property | Methyl 1-Benzyl-1H-1,2,4-Triazole-5-Carboxylate | 5-Nitro-3-trinitromethyl-1H-1,2,4-Triazole | Sodium 1-Methyl-1H-1,2,4-Triazole-5-Carboxylate |

|---|---|---|---|

| Melting Point (°C) | Not reported | 120–122 (decomposition) | 312–315 |

| Density (g/cm³) | ~1.3 (estimated) | 1.95 | 1.8 |

| Thermal Stability | Stable to ~200°C | Decomposes explosively above 150°C | Stable to ~300°C |

| Solubility | Soluble in DMF, CH₂Cl₂ | Insoluble in water; soluble in acetone | Highly water-soluble |

Key Findings :

- Thermal Stability : The benzyl-substituted triazole is less thermally stable than its sodium carboxylate analog due to the labile ester group .

- Energetic Applications : Nitro- and trinitromethyl-substituted triazoles (e.g., from ) exhibit superior detonation properties compared to carboxylate derivatives, highlighting the impact of electron-deficient substituents on energy density.

Reactivity and Functionalization

- Nucleophilic Substitution : The C5 ester group is susceptible to hydrolysis, forming the corresponding carboxylic acid, which can be further derivatized into salts (e.g., lithium or sodium carboxylates) for ionic applications .

- Coordination Chemistry: The triazole ring’s nitrogen atoms can act as ligands in metal complexes.

Biological Activity

Methyl 1-benzyl-1H-1,2,4-triazole-5-carboxylate is a member of the triazole family, noted for its unique five-membered ring structure containing three nitrogen atoms. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₁N₃O₂

- Functional Groups : Benzyl group and methyl ester at the carboxyl position.

The structural configuration allows for various interactions and reactivity patterns, making it of interest in both synthetic chemistry and biological applications.

The biological activity of methyl 1-benzyl-1H-1,2,4-triazole-5-carboxylate primarily involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking substrate access and activity. The triazole ring can interact with various receptors and proteins, modulating their function and signaling pathways.

Biological Activities

Research indicates that triazole derivatives exhibit a range of biological activities including:

- Antimicrobial Activity : Exhibits significant antibacterial properties against various strains of bacteria.

- Anticancer Activity : Demonstrates cytotoxic effects on leukemia cells, indicating potential as an anticancer agent .

- Enzyme Inhibition : Functions as a probe for studying enzyme inhibition mechanisms.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate | Methyl group at position 5 | Exhibits different biological activity profiles |

| Methyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate | Benzyl group at position 5 | Potentially higher lipophilicity than methyl variant |

| 4-Amino-3-(4-methoxybenzyl)-1H-1,2,4-triazole | Amino group substitution | Enhanced solubility and bioavailability |

This table illustrates the structural similarities and differences among various triazole derivatives, highlighting the unique aspects of methyl 1-benzyl-1H-1,2,4-triazole-5-carboxylate that enhance its biological activity while maintaining favorable synthetic accessibility.

Case Studies and Research Findings

- Anticancer Properties : A study demonstrated that methyl 1-benzyl-1H-1,2,4-triazole-5-carboxylate exhibited a dose-dependent cytotoxic effect on leukemia cell lines after 72 hours of exposure. The MTT assay results indicated significant antiproliferative effects associated with low toxicity .

- Antimicrobial Efficacy : In vitro tests have shown that this compound possesses notable antibacterial activity against Mycobacterium tuberculosis and other bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis .

- Enzyme Interaction Studies : Interaction studies involving this compound have focused on its binding affinity with various biological targets. The findings suggest that it may serve as a promising candidate for further development in enzyme inhibition studies .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for methyl 1-benzyl-1H-1,2,4-triazole-5-carboxylate, and what key reaction parameters must be controlled to optimize yield and purity?

- Answer: The compound can be synthesized via [3+2] cycloaddition reactions between benzyl azides and activated alkynes (e.g., methyl propiolate) using transition-metal catalysts like ruthenium complexes . Critical parameters include temperature control (reflux conditions), stoichiometric ratios of reactants, and catalyst loading (typically 5 mol%) to minimize side products. Reaction monitoring via thin-layer chromatography (TLC) ensures intermediate tracking . Purification via silica gel chromatography with dichloromethane/ether gradients is recommended to isolate the final product .

Q. Which analytical techniques are most reliable for confirming the structure and purity of methyl 1-benzyl-1H-1,2,4-triazole-5-carboxylate?

- Answer: Nuclear magnetic resonance (NMR) spectroscopy is essential for structural confirmation, particularly H and C NMR to verify benzyl and triazole proton environments . High-performance liquid chromatography (HPLC) ensures purity, while single-crystal X-ray diffraction provides definitive structural validation, as demonstrated in crystallographic studies of analogous triazoles . Mass spectrometry (MS) further corroborates molecular weight .

Q. How should researchers handle and store methyl 1-benzyl-1H-1,2,4-triazole-5-carboxylate to maintain stability during experiments?

- Answer: Store the compound at 2–8°C in moisture-free, sealed containers under inert atmospheres (e.g., nitrogen) to prevent hydrolysis or oxidation . Avoid exposure to strong acids/bases or reactive metals, as stability data under extreme conditions are limited .

Advanced Research Questions

Q. What strategies can resolve discrepancies in spectral data (e.g., NMR shifts) observed for methyl 1-benzyl-1H-1,2,4-triazole-5-carboxylate across studies?

- Answer: Cross-validate results using complementary techniques (e.g., IR spectroscopy for functional groups, X-ray crystallography for bond lengths/angles) . Solvent effects on NMR shifts should be accounted for by standardizing deuterated solvents (e.g., CDCl₃ or DMSO-d₆) . Computational methods (DFT calculations) can model electronic environments to reconcile experimental vs. theoretical data .

Q. How can reaction conditions be optimized to enhance regioselectivity in the synthesis of methyl 1-benzyl-1H-1,2,4-triazole-5-carboxylate?

- Answer: Adjusting catalyst systems (e.g., ruthenium vs. copper) influences cycloaddition regioselectivity . Solvent polarity (e.g., toluene vs. DMF) and temperature gradients can favor 1,4- over 1,5-regioisomers. Kinetic studies via in-situ FTIR or Raman spectroscopy help identify optimal reaction trajectories .

Q. What computational approaches are suitable for predicting the biological or material science applications of methyl 1-benzyl-1H-1,2,4-triazole-5-carboxylate?

- Answer: Molecular docking studies assess binding affinities to biological targets (e.g., enzymes), while density functional theory (DFT) evaluates electronic properties for material applications (e.g., ligand design in MOFs) . Solvatochromic analysis predicts solvent interactions, aiding in solubility optimization for drug formulations .

Q. How can researchers address contradictory data on the compound’s stability under catalytic or photolytic conditions?

- Answer: Conduct controlled stability studies using accelerated degradation tests (e.g., elevated temperatures, UV exposure) with HPLC monitoring . Compare results with structurally similar triazoles (e.g., ethyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate) to identify substituent effects on stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.